
a-AMY-101 acetate as a superior alternative to
previous compstatin analogues

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AMY-101 acetate

Cat. No.: B13384212 Get Quote

a-AMY-101 Acetate: A New Frontier in
Complement C3 Inhibition
a-AMY-101 acetate (also known as AMY-101 or Cp40) has emerged as a highly potent, third-

generation compstatin analogue, demonstrating significant advancements in the therapeutic

inhibition of the complement system's central component, C3.[1][2][3] Extensive research and

clinical studies have positioned a-AMY-101 acetate as a superior alternative to its

predecessors, boasting substantially enhanced binding affinity, greater inhibitory potency, and a

more favorable pharmacokinetic profile.[4][5] This guide provides a comprehensive comparison

with previous compstatin analogues, supported by experimental data, detailed methodologies,

and visual representations of its mechanism of action.

Unprecedented Potency and Binding Affinity
The evolution of compstatin analogues has been marked by a relentless pursuit of enhanced

C3 binding and inhibition. a-AMY-101 acetate represents a pinnacle in this endeavor,

exhibiting a remarkable 6,000-fold improvement in binding affinity to human C3 compared to

the original compstatin peptide.[5] This translates to a subnanomolar binding affinity (KD = 0.5

nM), a significant leap from earlier generations.[1][6]

The enhanced potency of a-AMY-101 is not merely a quantitative leap but a critical factor for its

therapeutic efficacy. By binding to C3 and its activated fragment C3b, a-AMY-101 effectively

blocks the central step of the complement cascade—the cleavage of C3 into its active
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fragments, C3a and C3b.[1][2][7] This blockade prevents the downstream amplification of the

inflammatory response, regardless of the initial activation pathway (classical, lectin, or

alternative).[7][8][9]

Comparative Performance of Compstatin Analogues
The following table summarizes the key performance indicators of a-AMY-101 acetate in

comparison to other notable compstatin analogues. The data clearly illustrates the progressive

improvements achieved with each generation, culminating in the superior profile of a-AMY-101.

Analogue Generation
Binding Affinity

(KD) to C3b

Inhibitory

Concentration

(IC50)

Plasma Half-life

(in NHPs)

Original

Compstatin
First ~3 µM ~12 µM Short

[Trp(Me)4]-Ac-

compstatin
Second - 205 nM[10] -

Cp20 Second 2.3 nM[4][10] 62 nM[4][10] ~12 hours[4]

POT-4

(4(1MeW))
Second - -

Limited in vivo

half-life

a-AMY-101

(Cp40)
Third 0.5 nM[1][6] Subnanomolar ~12 hours[8]

The Mechanism of Action: Halting the Inflammatory
Cascade
a-AMY-101 acetate exerts its therapeutic effect by directly targeting the central hub of the

complement system, C3. The following diagram illustrates the complement activation pathways

and the inhibitory action of a-AMY-101.
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Figure 1. a-AMY-101 acetate inhibits all complement pathways.

Experimental Protocols
The superior performance of a-AMY-101 acetate has been validated through rigorous

experimental testing. Below are the methodologies for key experiments used to characterize

and compare compstatin analogues.

Complement Inhibition Assay (ELISA-based)
This assay quantifies the ability of compstatin analogues to inhibit complement activation.

Principle: An antigen-antibody complex is used to activate the classical complement pathway

in human serum. The deposition of C3 fragments on a microplate surface is then detected

using an enzyme-linked immunosorbent assay (ELISA).

Methodology:

Microtiter plates are coated with an antigen (e.g., IgM).

The plates are blocked to prevent non-specific binding.
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Normal human serum, as a source of complement, is mixed with varying concentrations of

the compstatin analogue being tested.

This mixture is added to the antigen-coated wells, and the plate is incubated to allow for

complement activation.

The plates are washed, and a horseradish peroxidase (HRP)-conjugated antibody specific

for human C3 is added to detect deposited C3 fragments.

After another washing step, a substrate for HRP is added, and the colorimetric change is

measured using a plate reader.

The percentage of inhibition is calculated by comparing the absorbance in the presence of

the inhibitor to the absorbance in the absence of the inhibitor.

IC50 values are determined by fitting the dose-response data to a logistic curve.[8][10]

Binding Affinity and Kinetics (Surface Plasmon
Resonance - SPR)
SPR is employed to measure the binding affinity and the association and dissociation rate

constants of compstatin analogues to their target, C3b.

Principle: SPR detects changes in the refractive index at the surface of a sensor chip when a

ligand (e.g., C3b) binds to an immobilized analyte (e.g., a compstatin analogue).

Methodology:

Biotinylated C3b is captured on a streptavidin-coated sensor chip.[8]

A running buffer (e.g., PBS-T) is flowed over the chip surface to establish a stable

baseline.

Different concentrations of the compstatin analogue are injected over the sensor surface,

allowing for association with the immobilized C3b.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3518557/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3014449/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3518557/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13384212?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The running buffer is then flowed over the chip again to monitor the dissociation of the

analogue from C3b.

The changes in the resonance signal are recorded in real-time to generate sensorgrams.

The association (ka) and dissociation (kd) rate constants are determined by fitting the

sensorgram data to a 1:1 binding model.

The equilibrium dissociation constant (KD) is calculated as the ratio of kd/ka.[8]

The following diagram outlines the general workflow for evaluating compstatin analogues.
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Figure 2. Workflow for compstatin analogue development.
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Conclusion
a-AMY-101 acetate stands as a testament to the power of rational drug design in the field of

complement inhibition. Its superior binding affinity, potent inhibitory activity, and favorable

pharmacokinetic properties make it a highly promising therapeutic candidate for a wide range

of complement-mediated diseases.[4][5] The extensive preclinical and clinical data gathered to

date strongly support its position as a superior alternative to previous compstatin analogues,

offering new hope for patients with conditions driven by dysregulated complement activation.[1]

[11]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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